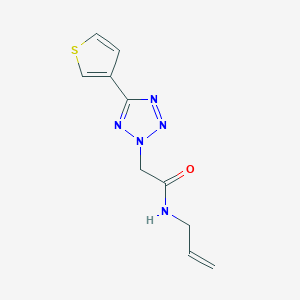
n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Allylation: The final step involves the allylation of the intermediate compound to introduce the allyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine derivative.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiophene and tetrazole rings can bind to enzymes or receptors, modulating their activity. The allyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- n-Allyl-2-(2-(thiophen-3-yl)thiazol-4-yl)acetamide
- n-Allyl-2-(5-(furan-3-yl)-2h-tetrazol-2-yl)acetamide
Uniqueness
n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide is unique due to the combination of the thiophene and tetrazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11N5OS |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-prop-2-enyl-2-(5-thiophen-3-yltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C10H11N5OS/c1-2-4-11-9(16)6-15-13-10(12-14-15)8-3-5-17-7-8/h2-3,5,7H,1,4,6H2,(H,11,16) |
InChI Key |
DQUIYOVHXDKOPP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CN1N=C(N=N1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















